Cas no 88159-03-9 (2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-)

2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- structure
88159-03-9 structure
Product Name:2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
CAS No:88159-03-9
MF:C21H26O2Si
MW:338.51544713974
CID:642798
PubChem ID:10783232
Update Time:2025-04-19

2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- Chemical and Physical Properties

Names and Identifiers

    • 2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
    • 5-[tert-butyl(diphenyl)silyl]oxypent-2-yn-1-ol
    • SCHEMBL13093647
    • DTXSID50444874
    • 88159-03-9
    • Inchi: 1S/C21H26O2Si/c1-21(2,3)24(19-13-7-4-8-14-19,20-15-9-5-10-16-20)23-18-12-6-11-17-22/h4-5,7-10,13-16,22H,12,17-18H2,1-3H3
    • InChI Key: KUZMWFQZWRRIIL-UHFFFAOYSA-N
    • SMILES: [Si](C1C=CC=CC=1)(C1C=CC=CC=1)(C(C)(C)C)OCCC#CCO

Computed Properties

  • Exact Mass: 338.170206602g/mol
  • Monoisotopic Mass: 338.170206602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 410
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5Ų
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